Sodium 1-naphthalenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

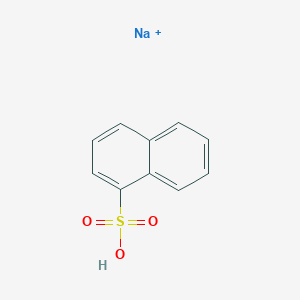

Sodium 1-naphthalenesulfonate is an organic compound with the molecular formula C10H7NaO3S. It is a white crystalline solid that is highly soluble in water . This compound is commonly used in various industrial applications, including as an intermediate in the production of dyes and pigments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium 1-naphthalenesulfonate can be synthesized by sulfonating naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide . The reaction typically involves heating naphthalene with concentrated sulfuric acid to form 1-naphthalenesulfonic acid, which is then neutralized with sodium hydroxide to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation of naphthalene, followed by neutralization and purification processes . The product is often recrystallized from water or aqueous acetone to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions: Sodium 1-naphthalenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonate group, which is an electron-withdrawing group.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Major Products:

Substitution Products: Depending on the reagent, products can include halogenated or nitrated derivatives of this compound.

Oxidation Products: Oxidation can lead to the formation of naphthoquinones.

Aplicaciones Científicas De Investigación

Sodium 1-naphthalenesulfonate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of sodium 1-naphthalenesulfonate primarily involves its role as an intermediate in various chemical reactions. The sulfonate group enhances the compound’s solubility in water and its reactivity in electrophilic substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in .

Comparación Con Compuestos Similares

Sodium 2-naphthalenesulfonate: Similar in structure but with the sulfonate group at the 2-position.

1-Naphthalenesulfonic acid: The parent acid form of sodium 1-naphthalenesulfonate.

Alkyl naphthalene sulfonate sodium salt: A related compound with alkyl groups attached to the naphthalene ring.

Uniqueness: this compound is unique due to its specific position of the sulfonate group, which influences its reactivity and solubility properties . This makes it particularly useful in applications requiring high solubility and specific reactivity patterns .

Actividad Biológica

- Molecular Formula : C₁₀H₈O₃S

- Molecular Weight : 230.21 g/mol

- CAS Number : 130-14-3

SNS is characterized by its hydrotropic properties, allowing it to solubilize hydrophobic compounds in aqueous solutions. It is often utilized in cosmetic formulations, as well as in the stabilization of emulsions and dispersions.

Antimicrobial Properties

Recent studies have highlighted the antibacterial potential of sodium 1-naphthalenesulfonate when used in conjunction with silver nanoparticles (AgNPs). A study demonstrated that SNS-functionalized reduced graphene oxide significantly enhanced the stability and antibacterial efficacy of AgNPs compared to traditional stabilizers like polyvinyl pyrrolidone (PVP). The hybrid material exhibited long-term antibacterial effects while maintaining low cytotoxicity, suggesting a promising application in antibacterial coatings and solutions .

Toxicological Studies

A comprehensive safety assessment indicated that both this compound and its polymer form (sodium polynaphthalenesulfonate) showed low toxicity in acute oral and dermal studies. In subchronic studies involving rats, minor effects such as increased urinary sugar levels were observed, but these were not deemed significant .

The penetration studies revealed that approximately 1% of SNS applied to porcine skin penetrated over 24 hours, indicating low dermal absorption. Additionally, it was found to be a mild irritant at higher concentrations but generally safe for use in cosmetic applications .

Genotoxicity and Carcinogenicity

In genotoxicity assays, SNS did not induce mutations in bacterial strains such as S. typhimurium and E. coli, suggesting a favorable safety profile concerning genetic damage . However, further studies are recommended to fully assess its reproductive and developmental toxicity, particularly for formulations that may contact mucous membranes or be ingested .

Application in Antibacterial Solutions

In a notable case study, SNS was utilized to stabilize AgNPs on reduced graphene oxide substrates. This combination not only improved the antibacterial activity but also reduced cytotoxic effects associated with AgNPs alone. The study concluded that this hybrid material could serve as an effective antibacterial agent in various applications, including medical coatings and consumer products .

Cosmetic Formulations

A safety assessment conducted by the Cosmetic Ingredient Review (CIR) panel underscored the moderate toxicity of SNS when used at concentrations typically below 2% in cosmetic products. The panel concluded that while SNS is generally safe for topical use, more data are needed for products applied to mucous membranes or those ingested .

Summary of Findings

| Property | Observation |

|---|---|

| Antibacterial Activity | Enhanced when combined with AgNPs; low cytotoxicity |

| Acute Toxicity | Low; no significant adverse effects noted |

| Dermal Absorption | Approximately 1% penetration over 24 hours |

| Genotoxicity | Negative in Ames test; no mutations observed |

| Irritation Potential | Mild irritant at high concentrations |

Propiedades

Número CAS |

130-14-3 |

|---|---|

Fórmula molecular |

C10H8NaO3S |

Peso molecular |

231.23 g/mol |

Nombre IUPAC |

sodium;naphthalene-1-sulfonate |

InChI |

InChI=1S/C10H8O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13); |

Clave InChI |

CRVVHBFLWWQMPT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] |

SMILES isomérico |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] |

SMILES canónico |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O.[Na] |

Key on ui other cas no. |

1321-69-3 130-14-3 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes sodium 1-naphthalenesulfonate useful in nanoparticle synthesis?

A: this compound can be used to functionalize reduced graphene oxide (rGO), creating a stable platform for synthesizing silver nanoparticles (AgNPs). The resulting AgNP-NA-rGO hybrid demonstrates superior antibacterial activity compared to conventionally stabilized AgNPs. [] This is attributed to the enhanced stability and solubility provided by the functionalized rGO. []

Q2: How does this compound impact the interfacial tension of oil and water?

A: this compound (SNS), being an organic salt, exhibits significant influence on the interfacial activity of cationic surfactants at the water/oil interface. [] Specifically, the interaction between SNS and surfactants like 1-dodecyl-3-methylimidazolium bromide (M12) leads to a significant reduction in interfacial tension. [] This effect is attributed to the combined forces of electrostatic attraction between the negatively charged sulfonate group of SNS and the positively charged headgroup of the surfactant, and π-π stacking interactions between the aromatic rings of both molecules. []

Q3: Can this compound be used in analytical chemistry?

A: Yes, this compound (SNS) is employed as a detection reagent in ion-pair high-performance liquid chromatography (HPLC). [] For instance, SNS facilitates the detection of the copper(II)–1-oxa-4,7,10,13-tetraazacyclopentadecane (Cu(II)–OTACP) complex using a μBondapak CN column. [] The interaction between the negatively charged SNS and the positively charged complex enables effective separation and detection. []

Q4: How does the solubility of this compound vary in different solvents?

A: The equilibrium solubility of this compound has been studied in various solvent systems. Research shows its solubility is affected by temperature and the presence of other salts. For instance, its solubility in binary mixtures like NaCl + water, Na2SO4 + water, and C2H5OH + water increases with increasing temperature. [] This data has been modelled using the modified Apelblat equation to understand the thermodynamic properties of its dissolution. []

Q5: What are the applications of this compound in pesticide formulations?

A: this compound serves as an effective disperser in wettable powder formulations of pesticides. [] It facilitates the uniform dispersion of active ingredients, such as cyclohexyl flusulfamide and chlorothalonil, in water, ensuring efficient delivery and application of the pesticide. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.